molecular formula C24H21N3O5 B2520116 (E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate CAS No. 537681-11-1

(E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate

Cat. No.: B2520116
CAS No.: 537681-11-1
M. Wt: 431.448
InChI Key: UUJHEULOUVNAQQ-CVKSISIWSA-N
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Description

(E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a methoxy group, and a benzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the reaction of 2-methoxybenzaldehyde with 2-benzamidoacetohydrazide under acidic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxybenzoic acid.

    Reduction: Formation of 4-((2-(2-benzamidoacetyl)hydrazino)methyl)-2-methoxyphenyl benzoate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl acetate
  • (E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl propionate

Uniqueness

(E)-4-((2-(2-benzamidoacetyl)hydrazono)methyl)-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-[(E)-[(2-benzamidoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-31-21-14-17(12-13-20(21)32-24(30)19-10-6-3-7-11-19)15-26-27-22(28)16-25-23(29)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,29)(H,27,28)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHEULOUVNAQQ-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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